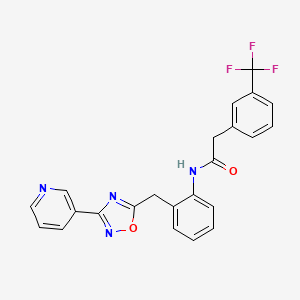

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O2/c24-23(25,26)18-8-3-5-15(11-18)12-20(31)28-19-9-2-1-6-16(19)13-21-29-22(30-32-21)17-7-4-10-27-14-17/h1-11,14H,12-13H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKGZBINJQQLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various findings from diverse studies to present a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

| Bacterial Strain | Activity |

|---|---|

| Bacillus cereus | Active |

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Weak |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies on related oxadiazole derivatives revealed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis .

In vitro studies have also indicated that these compounds can induce apoptosis in cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), demonstrating their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety targets specific enzymes involved in cellular processes, such as TS and HDACs (Histone Deacetylases), leading to disrupted cancer cell growth.

- Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances interaction with cell membranes, facilitating drug absorption and efficacy.

- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

- A study conducted by Ahsan et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and anticancer activities using disc diffusion and MTT assays. The results indicated that some compounds exhibited potent activity against both bacterial strains and cancer cell lines .

- Another investigation focused on the structure–activity relationship (SAR) of pyridine-based oxadiazoles, revealing that modifications to the phenyl rings significantly impacted their biological activities .

Scientific Research Applications

Chemical Formula

The molecular formula of the compound is .

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its biological activities.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, such as:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide | OVCAR-8 | 85.26 |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 | 86.61 |

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations have revealed that this compound possesses antimicrobial properties. The presence of the oxadiazole and pyridine rings enhances its interaction with microbial targets.

Material Science

The unique chemical structure of this compound allows for its application in developing new materials with specific properties.

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, a related oxadiazole derivative was tested against multiple cancer cell lines. The results indicated substantial anticancer activity with PGIs ranging from 51% to 86% across different cell lines . This highlights the potential therapeutic applications of compounds structurally similar to this compound.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of oxadiazole derivatives showed that compounds similar to this compound exhibited significant inhibition against various bacterial strains . The findings suggest a promising avenue for developing new antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the electron-deficient positions (C-5 and C-3). For example:

-

Reaction with amines : Under basic conditions, nucleophilic substitution occurs at the oxadiazole’s C-5 position, forming substituted amidine derivatives .

-

Thiol interactions : Thiol-containing reagents can displace the oxadiazole’s oxygen, leading to thiadiazole derivatives, which are pharmacologically relevant .

Table 1: Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic attack | Ethylenediamine, K₂CO₃, DMF, 80°C | Amidino-oxadiazole adduct | |

| Thiol substitution | Mercaptoethanol, Et₃N, CH₂Cl₂, RT | Thiadiazole derivative |

Electrophilic Aromatic Substitution (Pyridine Ring)

The pyridin-3-yl group undergoes electrophilic substitution at the para-position relative to the nitrogen atom. Key reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C-4 position of pyridine .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo-pyridine derivatives, useful for cross-coupling reactions .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : HCl (6M) at reflux yields 2-(3-(trifluoromethyl)phenyl)acetic acid and a primary amine intermediate.

-

Basic hydrolysis : NaOH (2M) in ethanol/water generates the corresponding carboxylate salt .

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen (acidic) or deprotonation (basic).

-

Nucleophilic attack by water/hydroxide ion.

Coordination Chemistry (Pyridine and Oxadiazole)

The pyridine nitrogen and oxadiazole oxygen act as Lewis bases, forming complexes with transition metals:

-

Cu(II) complexes : Reaction with CuCl₂ in methanol yields a tetrahedral complex with enhanced antimicrobial activity .

-

Pd(II) catalysis : The compound serves as a ligand in Suzuki-Miyaura cross-coupling reactions, facilitating aryl-aryl bond formation .

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but influences electronic properties:

-

Electron-withdrawing effect : Deactivates the phenyl ring, directing electrophiles to meta positions .

-

Radical stability : Under UV light, the -CF₃ group stabilizes adjacent radical intermediates, enabling photochemical modifications .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:

The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Critical parameters include:

- Substitution reactions : Use alkaline conditions (e.g., KOH/EtOH) for nucleophilic displacement of nitro or fluoro groups with pyridinylmethanol derivatives .

- Reduction : Iron powder in acidic media (e.g., HCl) effectively reduces nitro intermediates to anilines without over-reduction .

- Condensation : Cyanoacetic acid or similar reagents require coupling agents (e.g., DCC or EDCI) in polar aprotic solvents like DMF at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How can researchers confirm the structural integrity and purity of the synthesized compound?

Answer:

Analytical techniques are critical:

- NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (δ 8.5–9.0 ppm for pyridinyl protons) and acetamide carbonyl (δ 170–175 ppm) .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity; retention time consistency indicates homogeneity .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., trifluoromethylphenyl loss at m/z ~173) .

Basic: What are the stability profiles of this compound under varying laboratory conditions?

Answer:

Stability studies suggest:

- pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with oxadiazole ring hydrolysis as a major pathway .

- Light sensitivity : Store in amber vials at –20°C; UV exposure (>300 nm) induces decomposition via radical pathways .

- Thermal stability : Stable at room temperature for >6 months; decomposition occurs above 150°C (TGA/DSC data) .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against specific therapeutic targets?

Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase targets) with ATP concentrations adjusted to Km values. IC50 calculations require dose-response curves (1 nM–100 µM) .

- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination. Include positive controls (e.g., doxorubicin) .

- Receptor binding : Radioligand displacement assays (e.g., GPCRs) with tritiated ligands; measure Ki values using Cheng-Prusoff equations .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

- Derivatization : Modify the pyridinyl or trifluoromethylphenyl groups via Suzuki coupling or nucleophilic substitution to assess steric/electronic effects .

- Bioisosteric replacement : Replace the oxadiazole ring with 1,2,4-triazoles or thiadiazoles to compare potency and metabolic stability .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key hydrogen bonds (e.g., acetamide carbonyl with active-site residues) .

Advanced: How can computational methods predict the compound’s pharmacokinetic and toxicological properties?

Answer:

- ADME prediction : Tools like SwissADME estimate logP (~3.5), BBB permeability (low), and CYP450 interactions (CYP3A4 substrate) .

- Toxicity profiling : ProTox-II predicts hepatotoxicity (alert for trifluoromethyl groups) and mutagenicity (Ames test prioritization) .

- MD simulations : GROMACS simulations (100 ns) assess binding stability to target proteins (e.g., RMSD < 2 Å indicates stable complexes) .

Advanced: How should researchers address contradictions in biological activity data across different studies?

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic interference : Test metabolites (e.g., via liver microsomes) to rule out off-target effects from degradation products .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate reproducibility across ≥3 independent experiments .

Advanced: What synthetic routes are available for derivatizing this compound to enhance selectivity?

Answer:

- Side-chain modifications : Introduce sulfonyl or phosphoryl groups via Mitsunobu reactions (e.g., DIAD/TPP) to improve hydrophilicity .

- Heterocycle fusion : Attach benzimidazole or quinoline rings via Pd-catalyzed cross-coupling to extend π-stacking interactions .

- Prodrug design : Incorporate ester or peptide linkages for targeted release (e.g., hydrolysis by tumor-specific proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.